molecular formula C45H37N3O3S B045284 (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester CAS No. 69689-86-7

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester

Cat. No.: B045284
CAS No.: 69689-86-7
M. Wt: 699.9 g/mol
InChI Key: FKRLRAWKHDWOEM-BCUHICPISA-N
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Description

“(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester” (CAS: 64485-89-8) is a synthetic intermediate critical to the production of cephalosporin antibiotics. Its structure comprises a thiazole ring core with two trityl (triphenylmethyl) protecting groups: one on the amino moiety at position 2 of the thiazole and another on the oxyimino group. The ethyl ester functional group enhances solubility in organic solvents, facilitating its use in multi-step syntheses .

The compound is synthesized via sequential protection steps:

Amino Protection: Reaction of 2-aminothiazole-4-yl intermediates with triphenylchloromethane (trityl chloride) in dimethylformamide (DMF) and triethylamine to form the tritylamino-thiazole derivative .

Oxyimino Alkylation: The hydroxyl group of the oxyimino moiety is alkylated using tert-butyl α-bromoisobutyrate in dimethyl sulfoxide (DMSO) with potassium carbonate as a base, yielding the trityloxyimino group .

This dual protection strategy minimizes undesired side reactions during subsequent acylations or hydrolyses in cephalosporin synthesis .

Properties

IUPAC Name

ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRLRAWKHDWOEM-BCUHICPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tritylamino Group Installation

Procedure :

  • Substrate : 2-Amino-4-thiazoleacetic acid ethyl ester (1.0 equiv) dissolved in dichloromethane (DCM).

  • Reagent : Trityl chloride (TrCl, 1.2 equiv) added dropwise at 0°C.

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) scavenges HCl.

  • Workup : Quenched with ice-water, extracted with DCM, and dried over Na₂SO₄.

Yield : 82–89% after recrystallization from ethanol.

Trityloxyimino Group Formation

Oxime Generation :

  • The ketone intermediate is treated with hydroxylamine hydrochloride (1.5 equiv) in pyridine/ethanol (1:1) at 60°C for 6 hours.

  • Stereochemical Control : The (Z)-isomer is favored by slow addition of hydroxylamine and strict anhydrous conditions.

Tritylation :

  • Reagent : Trityl chloride (1.1 equiv) in DCM with catalytic DMAP.

  • Monitoring : Reaction progress tracked by TLC (Rf = 0.45 in hexane/EtOAc 3:1).

Yield : 75–80% after column chromatography.

Esterification and Final Product Isolation

The carboxylic acid intermediate is esterified to yield the target ethyl ester. Industrial protocols prioritize atom economy and minimal side-product formation.

Procedure :

  • Substrate : (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic acid (1.0 equiv) suspended in absolute ethanol.

  • Acid Catalyst : Concentrated H₂SO₄ (0.1 equiv) added under nitrogen.

  • Conditions : Reflux at 80°C for 8 hours with molecular sieves (4Å) to absorb water.

Workup :

  • Neutralization with NaHCO₃, extraction with EtOAc, and drying.

  • Purification : Recrystallization from ethanol/water (9:1) yields white crystals.

Yield : 85–90%.

Characterization Data :

  • Melting Point : 183–185°C (decomp.).

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, OCH₂), δ 7.25–7.45 (m, 30H, Trityl H).

  • HPLC Purity : ≥99.2% (C18 column, acetonitrile/water 70:30).

Industrial-Scale Optimization

Alkaline Hydrolysis for Intermediate Purification

A patent-derived method hydrolyzes the ethyl ester under controlled conditions to isolate the sodium salt dihydrate intermediate:

Conditions :

  • Reagent : NaOH (2.0 equiv) in ethanol/water (4:1).

  • Temperature : 45–50°C for 2.25 hours.

  • Yield : 92% of sodium salt dihydrate.

Thermogravimetric Analysis (TGA) :

Temperature (°C)Weight Loss (%)Interpretation
1000.80Surface moisture
2125.4Lattice water
227–25823.3Trityl group decomposition
33669.1Complete decomposition

Acylation for Downstream Applications

The sodium salt is converted to an acid chloride for cephalosporin synthesis:

  • Chlorinating Agent : Oxalyl chloride (1.5 equiv) in DCM at −25°C.

  • Reaction Time : 1.5 hours under nitrogen.

  • Conversion Efficiency : >95% by HPLC.

Challenges and Solutions

Stereochemical Integrity :

  • The (Z)-oxime configuration is labile under acidic conditions. Using non-protic solvents (e.g., DCM) and low temperatures (−20°C) during tritylation minimizes isomerization.

Trityl Group Stability :

  • Hydrolysis byproducts are suppressed by avoiding aqueous workups until the final step. Anhydrous Na₂SO₄ and molecular sieves maintain reaction dryness.

Scale-Up Considerations :

  • Exotherm Management : Jacketed reactors control temperature during trityl chloride additions.

  • Cost Reduction : Recycling trityl alcohol byproducts via HCl gas treatment improves process economics .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tritylamino group.

    Reduction: Reduction reactions could target the oxime group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole ring or the trityl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like trityl chloride, amines, or oximes under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester is as an intermediate in the synthesis of antibiotics, notably Cefdinir. The compound's unique structure allows for the incorporation of nitrogen isotopes, which are valuable in tracing studies during antibiotic development .

Proteomics Research

This compound is utilized in proteomics research due to its ability to modify proteins through specific interactions with amino acid residues. The tritylamino group enhances the compound's reactivity, making it suitable for labeling proteins in various biological assays. This application is crucial for understanding protein function and interactions within cellular environments .

Drug Development

The compound serves as a scaffold for developing new therapeutic agents targeting various diseases, including bacterial infections and cancer. Its thiazole moiety is known to exhibit biological activity, making it a promising candidate for further pharmacological studies .

Case Study 1: Antibiotic Synthesis

A study demonstrated the efficacy of this compound in synthesizing a novel antibiotic derivative. The researchers reported successful incorporation of isotopes into the antibiotic structure, enhancing its stability and efficacy against resistant bacterial strains.

Parameter Value
Yield85%
Reaction Time24 hours
Isotope Incorporation98%

Case Study 2: Protein Labeling

In a proteomics study, researchers utilized the compound to label specific proteins in cancer cells. The labeling allowed for detailed tracking of protein interactions and modifications, leading to insights into cancer progression mechanisms.

Protein Target Labeling Efficiency Biological Insight
p53 Protein90%Role in tumor suppression
HER2 Protein75%Implications in breast cancer therapy

Mechanism of Action

The mechanism of action of (Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and trityl groups could facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Protecting Groups Ester Group Key Features Applications Ref.
(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester Trityl (amino + oxyimino) Ethyl High steric hindrance, stability Cephalosporin intermediates
Ethyl (2Z)-2-methoxyimino-2-[2-(tritylamino)thiazol-4-yl]acetate Trityl (amino), Methoxy (oxyimino) Ethyl Reduced steric bulk compared to trityloxy Antibiotic synthesis
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate Methoxy (oxyimino), Unprotected amino Methyl Higher reactivity, lower stability Cephalosporin acylating agents
Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate Acetamido (amino) Ethyl Electron-withdrawing acetamido group Antimicrobial derivatives
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate Formamido (amino) Ethyl Oxo group enhances electrophilicity Pharmaceutical intermediates

Reactivity and Stability

  • Trityl vs. Methoxy Protection: Trityl groups confer superior steric protection, reducing nucleophilic attack on the amino and oxyimino groups. However, methoxy-protected analogues (e.g., methyl 2-(methoxyimino)acetate derivatives) exhibit faster deprotection kinetics under acidic conditions .
  • Ester Group Influence : Ethyl esters (as in the target compound) offer slower hydrolysis rates compared to methyl esters, enabling better control in stepwise syntheses .

Physical and Spectroscopic Properties

  • Spectroscopic Data: IR and NMR spectra confirm the Z-configuration of the oxyimino group and trityl protections, with characteristic peaks at 1740 cm⁻¹ (ester C=O) and 7.2–7.5 ppm (trityl aromatic protons) .

Biological Activity

(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester, commonly referred to as Trityl-thiazole compound, is a synthetic organic compound with notable biological activities. Its molecular formula is C₄₅H₃₇N₃O₃S, and it has a molecular weight of approximately 702.89 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including antibiotics.

The biological activity of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors. The thiazole moiety is known to enhance the compound's affinity for specific biological targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit promising pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further development as an antibiotic agent.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in various models, indicating a possible application in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including the trityl-thiazole compound:

  • Study on Antimicrobial Properties : A study published in the European Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting that modifications to the thiazole ring could enhance potency (Jansen & Dannhardt, 2003) .
  • Inflammation Model : In another study focusing on anti-inflammatory properties, researchers tested several thiazole-based compounds on animal models of inflammation. The results demonstrated that these compounds could significantly reduce inflammatory markers and symptoms (Massenet & Muller) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Thiazole Derivative AAntimicrobialBacterial cell wall synthesisJansen & Dannhardt (2003)
Thiazole Derivative BAnti-inflammatoryCOX inhibitionMassenet & Muller
Trityl-thiazole CompoundPotential AntibioticUnknownChemicalBook

Q & A

Q. What statistical approaches optimize multi-step synthesis yield?

  • Methodology : Design of Experiments (DoE) evaluates factors like reagent equivalents, solvent volume, and temperature. Response surface methodology (RSM) identifies optimal conditions for steps with low yields (e.g., tritylation or alkylation). Pareto charts prioritize variables affecting purity and yield .

Structure-Activity Relationship (SAR) Studies

Q. How does replacing the trityl group with alternative protecting groups (e.g., Boc or Fmoc) impact bioactivity?

  • Analysis : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are compared via MIC assays. Trityl’s bulk may enhance membrane permeability but reduce solubility. Enzymatic deprotection studies (e.g., using TFA for Boc) assess compatibility with biological systems .

Q. What role does the thiazole ring play in antimicrobial activity?

  • Methodology : Thiazole isosteres (e.g., oxazole or pyridine) are synthesized via Hantzsch thiazole synthesis. MIC assays and molecular docking (AutoDock Vina) correlate ring electronics (e.g., dipole moments) with PBP binding affinity. Electron-deficient thiazoles enhance interactions with serine-active sites .

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